molecular formula C17H22ClNO4 B8682112 (3S,4R)-1-tert-Butyl3-methyl4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate

(3S,4R)-1-tert-Butyl3-methyl4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate

Cat. No.: B8682112
M. Wt: 339.8 g/mol
InChI Key: YUICVKFPXCOPAT-UONOGXRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-1-tert-Butyl3-methyl4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate is a chiral compound with significant applications in various fields of chemistry and pharmacology. The compound features a pyrrolidine ring substituted with a tert-butyl group, a methyl ester, and a 4-chlorophenyl group, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-tert-Butyl3-methyl4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a diester.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a strong base such as sodium hydride.

    Chlorophenyl Substitution: The 4-chlorophenyl group is introduced through a nucleophilic aromatic substitution reaction, often using 4-chlorobenzyl chloride and a suitable nucleophile.

    Esterification: The final step involves esterification to form the methyl ester and tert-butyl ester groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the ester groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols from ester groups.

    Substitution: Introduction of various functional groups on the chlorophenyl ring.

Scientific Research Applications

(3S,4R)-1-tert-Butyl3-methyl4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S,4R)-1-tert-Butyl3-methyl4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to fit into binding sites with high specificity, influencing biological pathways and eliciting desired effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • trans-1-Benzyl 3-methyl 4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate
  • trans-1-Benzyl 3-methyl 4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate

Uniqueness

(3S,4R)-1-tert-Butyl3-methyl4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate is unique due to its specific chiral configuration and the presence of both tert-butyl and methyl ester groups

Properties

Molecular Formula

C17H22ClNO4

Molecular Weight

339.8 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl (3S,4R)-4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate

InChI

InChI=1S/C17H22ClNO4/c1-17(2,3)23-16(21)19-9-13(14(10-19)15(20)22-4)11-5-7-12(18)8-6-11/h5-8,13-14H,9-10H2,1-4H3/t13-,14+/m0/s1

InChI Key

YUICVKFPXCOPAT-UONOGXRCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)OC)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C2=CC=C(C=C2)Cl

Origin of Product

United States

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